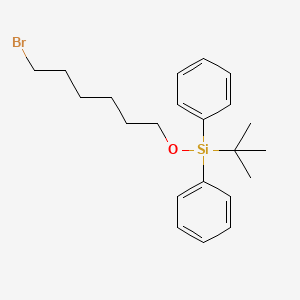
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of naphthalene carboxamides, which are known for their diverse biological activities.
Méthodes De Préparation
The synthesis of 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide typically involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with an appropriate amine. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus trichloride in a solvent like chlorobenzene under microwave irradiation . This method ensures high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups, leading to a variety of substituted derivatives
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics
Mécanisme D'action
The biological activity of 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound’s anti-tuberculosis action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall .
Comparaison Avec Des Composés Similaires
When compared to other naphthalene carboxamide derivatives, 3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: Known for its high activity against Staphylococcus aureus.
3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Exhibits significant activity against Mycobacterium kansasii.
N-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxynaphthalene-2-carboxamide: Shows potent activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis.
Propriétés
Numéro CAS |
304455-22-9 |
|---|---|
Formule moléculaire |
C21H18N2O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-hydroxy-N-(4-phenylbut-3-en-2-ylideneamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O2/c1-15(11-12-16-7-3-2-4-8-16)22-23-21(25)19-13-17-9-5-6-10-18(17)14-20(19)24/h2-14,24H,1H3,(H,23,25) |
Clé InChI |
KXVNURGUEJQKHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



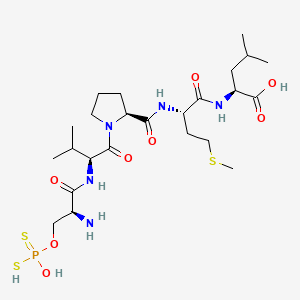
![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
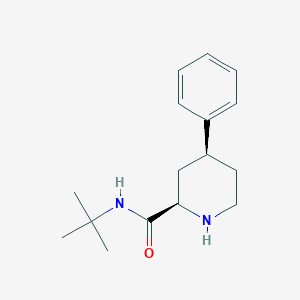
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
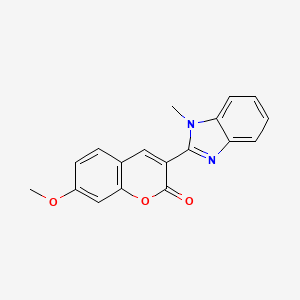
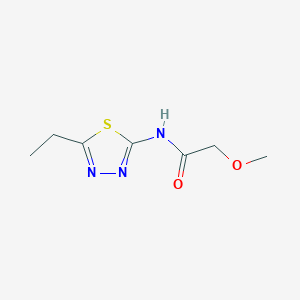
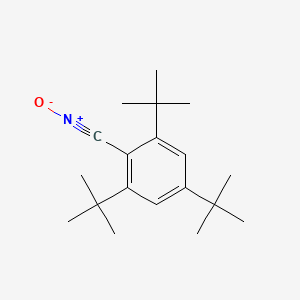
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)
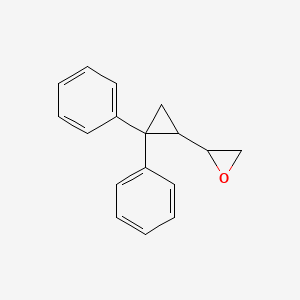
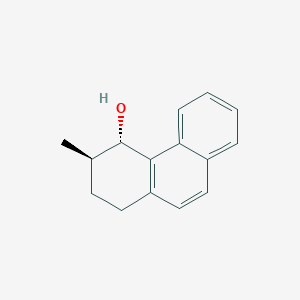
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
